1-(Propylsulfonyl)indolin-4-amine
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Overview
Description
1-(Propylsulfonyl)indolin-4-amine is a synthetic compound belonging to the indole family, characterized by the presence of a propylsulfonyl group attached to the indolin-4-amine structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(Propylsulfonyl)indolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline and propylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Propylsulfonyl)indolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Scientific Research Applications
1-(Propylsulfonyl)indolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Propylsulfonyl)indolin-4-amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The indole moiety may also interact with various receptors and enzymes, contributing to its biological activity .
Comparison with Similar Compounds
1-(Propylsulfonyl)indolin-4-amine can be compared with other indole derivatives such as:
1-(Methylsulfonyl)indolin-4-amine: Similar structure but with a methyl group instead of a propyl group.
1-(Ethylsulfonyl)indolin-4-amine: Similar structure but with an ethyl group instead of a propyl group.
1-(Butylsulfonyl)indolin-4-amine: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific propylsulfonyl group, which may impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H16N2O2S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-propylsulfonyl-2,3-dihydroindol-4-amine |
InChI |
InChI=1S/C11H16N2O2S/c1-2-8-16(14,15)13-7-6-9-10(12)4-3-5-11(9)13/h3-5H,2,6-8,12H2,1H3 |
InChI Key |
GSZUAWZWCYHBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
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